L-Glutamic acid-13C5,15N

Description

Propriétés

Formule moléculaire |

C5H9NO4 |

|---|---|

Poids moléculaire |

153.09 g/mol |

Nom IUPAC |

(2S)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

Clé InChI |

WHUUTDBJXJRKMK-UFLWJPECSA-N |

SMILES isomérique |

[13CH2]([13CH2][13C](=O)O)[13C@@H]([13C](=O)O)[15NH2] |

SMILES canonique |

C(CC(=O)O)C(C(=O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

L-Glutamic Acid-¹³C₅,¹⁵N: A Technical Guide for Advanced Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of L-Glutamic acid-¹³C₅,¹⁵N in modern research, with a focus on its pivotal role in metabolic flux analysis, as a robust internal standard in quantitative mass spectrometry, and its emerging significance in drug discovery and development.

Core Applications of L-Glutamic Acid-¹³C₅,¹⁵N

L-Glutamic acid-¹³C₅,¹⁵N is a stable, isotopically labeled version of the non-essential amino acid L-glutamic acid. The uniform labeling of all five carbon atoms with Carbon-13 (¹³C) and the nitrogen atom with Nitrogen-15 (¹⁵N) provides a distinct mass shift, making it an invaluable tool for tracing metabolic pathways and for precise quantification of its unlabeled counterpart in complex biological samples.[1][2]

Metabolic Flux Analysis (MFA)

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system.[3] By introducing L-Glutamic acid-¹³C₅,¹⁵N, researchers can trace the progression of the labeled carbon and nitrogen atoms through various metabolic pathways.[3][4] This provides a detailed snapshot of cellular metabolism, revealing how cells utilize glutamic acid for energy production and as a building block for biosynthesis.[3] Glutamine, a closely related amino acid, is a key nutrient for many rapidly dividing cells, including cancer cells, making tracers like L-Glutamic acid-¹³C₅,¹⁵N critical in metabolic research and drug development.[3]

The dual labeling of both carbon and nitrogen allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more comprehensive understanding of cellular metabolism.[4] This is particularly important in studying the metabolism of pathogens like Mycobacterium tuberculosis to inform the development of effective drugs.[4]

Internal Standard for Quantitative Analysis

In quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, L-Glutamic acid-¹³C₅,¹⁵N serves as an ideal internal standard.[1][5] An internal standard is a compound of known concentration added to a sample to correct for variability during sample preparation, ionization, and detection.[5] Since its chemical behavior is nearly identical to the naturally occurring L-glutamic acid, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer.[5] However, its increased mass allows it to be distinguished from the unlabeled analyte.[5] This use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in quantification.[6]

Quantitative Data

The following table summarizes the key quantitative properties of L-Glutamic acid-¹³C₅,¹⁵N, which are crucial for experimental design and data analysis.

| Property | Value | Source(s) |

| Molecular Formula | ¹³C₅H₉¹⁵NO₄ | [7] |

| Molecular Weight | 153.09 g/mol | [7][8] |

| Isotopic Purity (¹³C) | Typically ≥98 atom % | [8] |

| Isotopic Purity (¹⁵N) | Typically ≥98 atom % | [8] |

| Chemical Purity | ≥98% | [8] |

| Typical Concentration (MFA) | 2-4 mM in labeling medium | [3] |

| Stock Solution (Internal Standard) | 1 mg/mL in ultrapure water | [6] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells for MFA

This protocol provides a general guideline for labeling adherent cells with L-Glutamic acid-¹³C₅,¹⁵N. Optimization may be required depending on the cell line and experimental goals.[3]

Materials:

-

L-Glutamic acid-¹³C₅,¹⁵N

-

Cell culture medium appropriate for the cell line (glutamic acid-free)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), pre-warmed

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Media Preparation: Prepare the labeling medium by supplementing glutamic acid-free medium with L-Glutamic acid-¹³C₅,¹⁵N (typically 2-4 mM), FBS, and other necessary components.[3]

-

Media Exchange:

-

Incubation: Incubate the cells under their normal growth conditions for a predetermined period to allow for the incorporation of the labeled glutamic acid into downstream metabolites. The incubation time will vary depending on the specific metabolic pathway being investigated.

-

Cell Harvesting: Proceed to Protocol 2 for metabolite extraction.

Protocol 2: Metabolite Extraction

This protocol describes a widely used method for quenching metabolism and extracting polar metabolites.[3]

Materials:

-

Labeled cells from Protocol 1

-

Ice-cold PBS

-

80% Methanol (B129727) (-80°C)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Quenching and Washing:

-

Place the cell culture plate on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glutamic acid.[3]

-

-

Metabolite Extraction:

-

Add a sufficient volume of -80°C 80% methanol to the plate to cover the cells.

-

Incubate on dry ice or in a -80°C freezer for 15 minutes to ensure complete quenching of metabolic activity.[3]

-

Scrape the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.

-

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.[9]

-

Supernatant Collection: Collect the supernatant containing the polar metabolites.[9]

-

Sample Preparation for Analysis: The supernatant can be dried down (e.g., using a vacuum concentrator) and resuspended in a suitable solvent for analysis by LC-MS or GC-MS.[9]

Protocol 3: Using L-Glutamic acid-¹³C₅,¹⁵N as an Internal Standard

This protocol outlines the general steps for using L-Glutamic acid-¹³C₅,¹⁵N as an internal standard for the quantification of unlabeled L-glutamic acid.

Materials:

-

L-Glutamic acid-¹³C₅,¹⁵N

-

Biological sample (e.g., plasma, tissue homogenate)

-

Acetonitrile (ACN), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Ultrapure water

Procedure:

-

Prepare Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of L-Glutamic acid-¹³C₅,¹⁵N in ultrapure water.[6]

-

Prepare Working Internal Standard Solution: Dilute the stock solution to an appropriate working concentration.

-

Sample Preparation:

-

To a known volume of the biological sample, add a precise volume of the working internal standard solution.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both unlabeled L-glutamic acid and L-Glutamic acid-¹³C₅,¹⁵N.

-

-

Quantification: Create a calibration curve using known concentrations of unlabeled L-glutamic acid spiked with the internal standard. The concentration of L-glutamic acid in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Applications in Drug Discovery and Development

The ability to trace metabolic pathways is crucial in drug discovery and development. L-Glutamic acid-¹³C₅,¹⁵N can be used to:

-

Elucidate Drug Mechanism of Action: By observing how a drug perturbs the metabolic fluxes downstream of glutamic acid, researchers can gain insights into its mechanism of action. For instance, a study on a glutaminase (B10826351) inhibitor used isotopically labeled glutamine to demonstrate a significant reduction in the contribution of glutamine to the tricarboxylic acid (TCA) cycle in cancer cells.[10]

-

Identify Drug Targets: Metabolic flux analysis can reveal nodes in metabolic pathways that are critical for disease progression, thereby identifying potential new drug targets.

-

Assess Drug Efficacy and Off-Target Effects: Tracing the metabolic fate of glutamic acid can help in evaluating the efficacy of a drug in modulating a specific metabolic pathway and in identifying any unintended off-target metabolic effects. In cancer research, a shift in glutamine nitrogen metabolism has been shown to contribute to malignant progression, and tracers like L-Glutamic acid-¹³C₅,¹⁵N are instrumental in studying these shifts.[11]

Visualizing Metabolic Pathways and Experimental Workflows

Caption: Metabolic fate of L-Glutamic acid-¹³C₅,¹⁵N in a cell.

Caption: General workflow for Metabolic Flux Analysis (MFA).

Caption: Role of an internal standard in quantitative analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Glutamic acid-13C5,15N|CAS 202468-31-3|DC Chemicals [dcchemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iroatech.com [iroatech.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C5H9NO4 | CID 16217561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-Glutamic acid (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-554-H-0.25 [isotope.com]

- 9. benchchem.com [benchchem.com]

- 10. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]

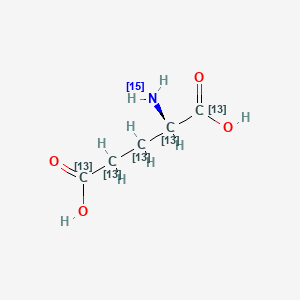

L-Glutamic acid-13C5,15N chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and metabolic significance of L-Glutamic acid-13C5,15N. This isotopically labeled compound is a powerful tool in metabolic research, particularly in studies involving amino acid metabolism, neurotransmission, and drug development. This document outlines its key chemical data, detailed experimental protocols for its analysis, and visualizations of its role in biological pathways.

Core Chemical Properties and Structure

This compound is a stable, non-radioactive isotopologue of the proteinogenic amino acid L-glutamic acid. All five carbon atoms are substituted with Carbon-13 (¹³C), and the nitrogen atom is substituted with Nitrogen-15 (¹⁵N). This labeling results in a mass shift of +6 atomic mass units compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic flux analysis.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Chemical Formula | ¹³C₅H₉¹⁵NO₄ | [1](2) |

| Molecular Weight | 153.09 g/mol | [1](3--INVALID-LINK-- |

| Exact Mass | 153.06696684 Da | [4](5) |

| CAS Number | 202468-31-3 | [1](2) |

| Isotopic Purity (¹³C) | ≥98 atom % | [1](2) |

| Isotopic Purity (¹⁵N) | ≥98 atom % | [1](2) |

| Physical Form | Solid | [1](2) |

| Melting Point | 205 °C (decomposes) | [1](2) |

| Optical Activity | [α]25/D +31.0°, c = 2 in 5 M HCl | [1](2) |

Structural Information

| Identifier | Value | Reference |

| IUPAC Name | (2S)-2-(¹⁵N)azanyl(1,2,3,4,5-¹³C₅)pentanedioic acid | [4](5) |

| SMILES | [15NH2]--INVALID-LINK--=O">13C@@H--INVALID-LINK--=O | [1](2) |

| InChI | 1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | [1](2) |

| InChIKey | WHUUTDBJXJRKMK-UFLWJPECSA-N | [1](2) |

Molecular Structure Visualization

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for obtaining accurate and reproducible results. The following sections provide recommended protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the isotopic labeling pattern and assessing the purity of this compound.

2.1.1. Sample Preparation

-

Dissolution: Dissolve an appropriate amount of this compound in a deuterated solvent. For polar compounds like glutamic acid, Deuterium (B1214612) Oxide (D₂O) is a suitable solvent.

-

Concentration: For ¹³C NMR, a higher concentration (e.g., 10-50 mg/mL) is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: An internal standard may be added for chemical shift referencing, although the solvent peak is often used.

-

pH Adjustment: The pH of the solution can influence the chemical shifts. Adjust the pD (the pH equivalent in D₂O) as needed for consistency with reference data.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹³C NMR Spectroscopy Protocol

This protocol is a general guideline for acquiring a proton-decoupled ¹³C NMR spectrum.

-

Instrument Setup:

-

Tune and match the ¹³C probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width that covers the expected range of ¹³C chemical shifts for amino acids (approximately 0-200 ppm).

-

Number of Scans: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio. This will depend on the sample concentration.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the solvent peak or an internal standard.

-

2.1.3. ¹⁵N NMR Spectroscopy Protocol

Direct ¹⁵N NMR can be challenging due to the low gyromagnetic ratio of the ¹⁵N nucleus. Indirect detection methods like ¹H-¹⁵N HSQC are often preferred, especially for complex samples, but for a pure compound, direct detection is feasible.

-

Instrument Setup:

-

Tune and match the ¹⁵N probe.

-

Lock and shim as described for ¹³C NMR.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: Set a spectral width appropriate for the expected ¹⁵N chemical shift of the amino group.

-

Number of Scans: A large number of scans will likely be required due to the low sensitivity of ¹⁵N.

-

Relaxation Delay (d1): A suitable relaxation delay should be used.

-

-

Data Processing:

-

Process the data as described for ¹³C NMR.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique for the quantification of this compound, often used as an internal standard for the analysis of unlabeled glutamic acid in biological matrices.

2.2.1. Sample Preparation (from Biological Matrix)

This protocol outlines a general procedure for protein precipitation to extract small molecules like glutamic acid.

-

Thawing: Thaw biological samples (e.g., plasma, cell culture media, tissue homogenates) on ice.

-

Internal Standard Spiking: Add a known amount of this compound solution to the sample.

-

Protein Precipitation: Add a 3-fold volume of ice-cold acetonitrile (B52724) or methanol (B129727) to the sample to precipitate proteins.

-

Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds and incubate at -20°C for at least 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant containing the analyte and internal standard to a new tube.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the initial mobile phase.

2.2.2. LC-MS/MS Method

The following is a recommended starting point for an LC-MS/MS method, adapted from a method where this compound was used as an internal standard for glutamine analysis.[6](6)

Liquid Chromatography Conditions:

-

Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB C-18, 3.0 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.3% heptafluorobutyric acid (HFBA) and 0.5% formic acid.

-

Mobile Phase B: Acetonitrile with 0.3% HFBA and 0.5% formic acid.

-

Gradient: A suitable gradient to separate glutamic acid from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 25°C.

Mass Spectrometry Conditions:

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Source Parameters (to be optimized):

Metabolic Pathways Involving L-Glutamic Acid

L-Glutamic acid is a central node in cellular metabolism, connecting amino acid metabolism with the citric acid cycle. It serves as a key excitatory neurotransmitter in the central nervous system.

Biosynthesis of L-Glutamic Acid

L-glutamate is primarily synthesized from α-ketoglutarate, an intermediate of the citric acid cycle.

The Glutamate-Glutamine Cycle in the Central Nervous System

In the brain, the glutamate-glutamine cycle is essential for replenishing the neurotransmitter pool of glutamate.

This technical guide provides a solid foundation for researchers and professionals working with this compound. The detailed information on its chemical properties, analytical methodologies, and metabolic roles will aid in the design and execution of robust scientific studies.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 5. This compound | C5H9NO4 | CID 16217561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

principle of stable isotope labeling with L-Glutamic acid-13C5,15N

An In-depth Technical Guide on the Principle of Stable Isotope Labeling with L-Glutamic acid-13C5,15N

For Researchers, Scientists, and Drug Development Professionals

Core Principles: Tracing Metabolic Fates with Dual-Labeled Glutamic Acid

Stable isotope labeling is a powerful technique for monitoring the flow of atoms through complex biochemical pathways. Unlike radioactive isotopes, stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are non-radioactive, making them safe for frequent use in various experimental systems, including clinical trials. The principle involves replacing naturally abundant "light" isotopes (e.g., ¹²C, ¹⁴N) with their heavier, stable counterparts. These mass-shifted molecules are chemically identical to their native forms but can be distinguished and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

L-Glutamic acid, a non-essential amino acid, is a central node in cellular metabolism, connecting amino acid, carbon, and nitrogen pathways. The use of L-Glutamic acid labeled with five ¹³C atoms and one ¹⁵N atom (L-Glutamic acid-¹³C₅,¹⁵N) offers a unique advantage: the ability to simultaneously trace the metabolic fate of both the carbon skeleton and the amino nitrogen group from a single precursor molecule. This dual-labeling strategy provides a more comprehensive view of metabolic reprogramming in various states, which is critical for understanding disease mechanisms and for drug development.

When introduced into a biological system, L-Glutamic acid-¹³C₅,¹⁵N is taken up by cells and enters metabolic pathways. Its key metabolic roles include:

-

Anaplerosis for the TCA Cycle: Glutamic acid is readily converted to α-ketoglutarate, a key intermediate of the Tricarboxylic Acid (TCA) cycle. Tracing the ¹³C₅ backbone reveals the contribution of glutamine to mitochondrial energy production and the biosynthesis of precursors.

-

Nitrogen Donation: The ¹⁵N-labeled amino group is transferred to other molecules in the synthesis of non-essential amino acids and nucleotides, making it a crucial tracer for nitrogen metabolism.

By measuring the mass shifts in downstream metabolites, researchers can quantify the contribution of glutamic acid to various metabolic pools, providing critical insights into cellular physiology and the mechanism of action of therapeutic compounds.

Data Presentation: Quantitative Analysis of Metabolic Flux

Quantitative data from L-Glutamic acid-¹³C₅,¹⁵N tracing experiments are crucial for understanding the relative contributions of glutamic acid to downstream metabolic pathways. The fractional enrichment of ¹³C and ¹⁵N in various metabolites provides a clear measure of metabolic flux. Below are representative tables summarizing expected quantitative data from a typical in vitro cell culture experiment.

Table 1: Mass Isotopologue Distribution from L-Glutamic acid-¹³C₅,¹⁵N

This table illustrates the expected mass shifts (M+n) for key metabolites when cells are cultured with L-Glutamic acid-¹³C₅,¹⁵N. The 'M' represents the monoisotopic mass of the unlabeled metabolite.

| Metabolite | Pathway | Expected Labeled Isotopologue(s) | Notes on Interpretation |

| Glutamic acid | - | M+6 (¹³C₅, ¹⁵N₁) | Represents the intracellular pool of the labeled tracer. |

| α-Ketoglutarate | TCA Cycle Entry | M+5 (¹³C₅) | The ¹⁵N is lost during the conversion of glutamate (B1630785) to α-ketoglutarate via glutamate dehydrogenase or transaminases. |

| Citrate | TCA Cycle (Oxidative) | M+4 (¹³C₄) | Formed from M+5 α-ketoglutarate losing one ¹³C as CO₂ and combining with unlabeled acetyl-CoA. |

| Succinate / Fumarate / Malate | TCA Cycle (Oxidative) | M+4 (¹³C₄) | Carbons from α-ketoglutarate are passed through the oxidative TCA cycle. |

| Aspartate | Amino Acid Synthesis | M+4, ¹⁵N₁ (¹³C₄, ¹⁵N₁) | Formed by transamination of M+4 oxaloacetate. The ¹⁵N can be donated from another molecule of labeled glutamic acid. |

| Proline | Amino Acid Synthesis | M+5, ¹⁵N₁ (¹³C₅, ¹⁵N₁) | Synthesized directly from glutamic acid, retaining all labeled atoms. |

| Citrate | TCA Cycle (Reductive) | M+5 (¹³C₅) | In some conditions (e.g., hypoxia), M+5 α-ketoglutarate can be reductively carboxylated to form M+5 citrate. |

Table 2: Example Fractional Enrichment Data in a Cancer Cell Line

This table presents hypothetical, yet realistic, fractional enrichment data, demonstrating how glutamic acid contributes to the TCA cycle in a cancer cell line under normal conditions versus treatment with a metabolic inhibitor. Fractional enrichment is the percentage of a metabolite pool that has been labeled by the tracer.

| Metabolite | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Inhibitor Treated |

| α-Ketoglutarate (M+5) | 85.2 ± 4.1 | 75.6 ± 5.3 |

| Malate (M+4) | 60.7 ± 3.5 | 30.1 ± 2.8 |

| Aspartate (M+4) | 55.4 ± 3.9 | 25.8 ± 3.1 |

| Citrate (M+4) | 42.1 ± 2.9 | 18.5 ± 2.2** |

| Proline (M+5) | 70.3 ± 4.8 | 68.9 ± 5.0 |

*Data are represented as mean ± standard deviation. *p < 0.01 compared to control.

This data illustrates a significant reduction in the contribution of glutamic acid to the TCA cycle upon inhibitor treatment, while its conversion to proline remains largely unaffected, suggesting a specific impact on mitochondrial metabolism.

Visualizations: Pathways and Workflows

Diagram 1: Core Principle of Dual Isotope Tracing

Caption: Principle of tracing ¹³C and ¹⁵N from L-Glutamic acid through central metabolic pathways.

Diagram 2: Experimental Workflow for Stable Isotope Tracing

Caption: A step-by-step workflow for in vitro stable isotope tracing experiments.

Diagram 3: Metabolic Fate of L-Glutamic acid-¹³C₅,¹⁵N

Caption: Simplified metabolic fate of ¹³C and ¹⁵N atoms from L-Glutamic acid in the cell.

Experimental Protocols

This section provides a detailed, generalized protocol for a stable isotope tracing experiment using L-Glutamic acid-¹³C₅,¹⁵N in adherent mammalian cell culture.

Materials and Reagents

-

Adherent mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Custom culture medium lacking glutamic acid

-

L-Glutamic acid-¹³C₅,¹⁵N (e.g., from Cambridge Isotope Laboratories, MedChemExpress)

-

80% Methanol (HPLC grade), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

-

Refrigerated centrifuge (4°C)

-

Lyophilizer or vacuum concentrator

-

LC-MS grade water and solvents

Cell Culture and Isotope Labeling

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates). Grow cells in standard complete medium until they reach the desired confluency (typically 70-80% for log-phase growth experiments).

-

Preparation of Labeled Medium: Prepare the experimental medium by supplementing glutamic acid-free base medium with dialyzed FBS and the desired concentration of L-Glutamic acid-¹³C₅,¹⁵N (typically 2-4 mM). The use of dialyzed FBS is crucial to remove unlabeled small molecule metabolites.

-

Media Switch: Aspirate the standard medium from the cells. Gently wash the cell monolayer once with pre-warmed PBS.

-

Labeling: Add the pre-warmed L-Glutamic acid-¹³C₅,¹⁵N-containing medium to the cells.

-

Incubation: Return the plates to the incubator for a predetermined duration. The incubation time should be sufficient to approach isotopic steady state for the metabolites of interest, which can range from a few hours to over 24 hours depending on the cell type and pathway.

Metabolite Extraction

-

Quenching: After incubation, place the culture plates on ice. Aspirate the labeled medium.

-

Washing: Quickly wash the cell monolayer with a generous volume of ice-cold PBS to remove any remaining extracellular labeled tracer. Aspirate the PBS completely.

-

Metabolite Extraction: Immediately add a sufficient volume of ice-cold 80% methanol (e.g., 1 mL for a well of a 6-well plate) to the plate. This step simultaneously quenches enzymatic activity and extracts polar metabolites.

-

Cell Harvesting: Use a cell scraper to scrape the cells into the methanol solution. Pipette the cell lysate up and down several times to ensure a homogeneous suspension.

-

Collection: Transfer the lysate to a pre-chilled microcentrifuge tube.

-

Protein Precipitation: Centrifuge the tubes at maximum speed (>13,000 x g) for 15-20 minutes at 4°C to pellet precipitated proteins and cell debris.

Sample Preparation for LC-MS

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube. Be careful not to disturb the pellet.

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac) or by lyophilization.

-

Storage: Dried metabolite pellets can be stored at -80°C until analysis.

-

Reconstitution: Immediately prior to analysis, reconstitute the dried pellets in a suitable solvent compatible with the liquid chromatography method (e.g., a specific volume of an LC-MS grade water/acetonitrile mixture). Vortex thoroughly and centrifuge to pellet any insoluble material.

-

Transfer: Transfer the final reconstituted sample to an autosampler vial for LC-MS analysis.

LC-MS/MS Analysis and Data Processing

-

Chromatography: Separate metabolites using a suitable chromatography method, such as HILIC (Hydrophilic Interaction Liquid Chromatography) for polar metabolites, coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection of all isotopologues of a given metabolite.

-

Data Analysis:

-

Identify metabolite peaks based on accurate mass and retention time by comparing to authentic standards.

-

Integrate the peak areas for all isotopologues of each identified metabolite.

-

Correct the raw peak areas for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N) using established algorithms.

-

Calculate the fractional enrichment for each metabolite to determine the proportion derived from the L-Glutamic acid-¹³C₅,¹⁵N tracer.

-

An In-depth Technical Guide to L-Glutamic Acid-¹³C₅,¹⁵N for Metabolic Pathway Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, offering a dynamic view of cellular processes that is not achievable with traditional metabolomics. By introducing molecules labeled with stable, non-radioactive isotopes such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), researchers can track the metabolic fate of these compounds through intricate biochemical networks. This guide focuses on the application of L-Glutamic acid-¹³C₅,¹⁵N, a powerful tracer for elucidating the complexities of carbon and nitrogen metabolism.

L-Glutamic acid, a central node in cellular metabolism, plays a critical role in a myriad of pathways, including the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and neurotransmitter synthesis.[1] By using L-Glutamic acid uniformly labeled with five ¹³C atoms and one ¹⁵N atom, scientists can simultaneously track the carbon skeleton and the amino group of the molecule. This dual-labeling strategy provides a more comprehensive understanding of how cells utilize this key metabolite in both health and disease, making it particularly valuable in cancer research and drug development.[1][2]

This technical guide provides an in-depth overview of the principles, experimental protocols, data interpretation, and applications of L-Glutamic acid-¹³C₅,¹⁵N in metabolic pathway tracing.

Core Principles of ¹³C and ¹⁵N Tracing

The fundamental principle of stable isotope tracing lies in the ability to distinguish between endogenous (unlabeled) and exogenous (labeled) metabolites based on their mass. When L-Glutamic acid-¹³C₅,¹⁵N is introduced into a biological system, it is taken up by cells and participates in the same biochemical reactions as its unlabeled counterpart.[3]

The incorporation of the heavy isotopes (¹³C and ¹⁵N) into downstream metabolites results in a predictable increase in their mass-to-charge ratio (m/z). These mass shifts are then detected and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] By analyzing the distribution of these mass isotopologues, researchers can infer the activity of specific metabolic pathways.

Key Metabolic Pathways Traced by L-Glutamic Acid-¹³C₅,¹⁵N

L-Glutamic acid-¹³C₅,¹⁵N is a versatile tracer that provides insights into several key metabolic hubs:

-

Tricarboxylic Acid (TCA) Cycle: Glutamate (B1630785) is a primary anaplerotic substrate, meaning it can replenish TCA cycle intermediates.[2] Upon entering the cell, L-Glutamic acid-¹³C₅,¹⁵N is converted to α-ketoglutarate-¹³C₅,¹⁵N, which then enters the TCA cycle. Oxidative metabolism of α-ketoglutarate leads to the formation of M+4 labeled intermediates (e.g., succinate, fumarate, malate), while reductive carboxylation can produce M+5 citrate.[4][5]

-

Amino Acid Metabolism: The ¹⁵N label on L-Glutamic acid can be transferred to other amino acids through transamination reactions.[6][7] This allows for the tracing of nitrogen flux and the study of amino acid biosynthesis and interconversion. For example, the nitrogen from glutamate can be incorporated into alanine, aspartate, and proline.[7]

-

Glutathione (B108866) Synthesis: Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Tracing the incorporation of ¹³C and ¹⁵N into the glutamate moiety of GSH can provide insights into cellular redox homeostasis.

Data Presentation: Mass Isotopologue Distribution

The quantitative data from L-Glutamic acid-¹³C₅,¹⁵N tracing experiments are typically presented as mass isotopologue distributions (MIDs). The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for a given metabolite. The tables below provide representative data on the expected isotopic enrichment in key metabolites following administration of a ¹³C₅,¹⁵N-labeled glutamic acid precursor (L-Glutamine-¹³C₅,¹⁵N), which is readily converted to L-Glutamic acid-¹³C₅,¹⁵N within the cell.

Table 1: Representative Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates in Cancer Cells after Labeling with a ¹³C₅-Glutamate Precursor. [5]

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| α-Ketoglutarate | 10 | 5 | 5 | 5 | 5 | 70 |

| Succinate | 20 | 5 | 10 | 5 | 60 | 0 |

| Fumarate | 25 | 5 | 10 | 5 | 55 | 0 |

| Malate | 30 | 5 | 10 | 5 | 50 | 0 |

| Citrate | 40 | 5 | 5 | 10 | 20 | 20 |

| Aspartate | 35 | 5 | 10 | 5 | 45 | 0 |

Data is hypothetical and representative of expected labeling patterns. Actual values will vary depending on the cell type, experimental conditions, and labeling duration.

Table 2: Distribution of ¹⁵N from L-Glutamine-(amide-¹⁵N) into Other Amino Acids in Cell Culture over Time. [7]

| Amino Acid | 24 hours (%) | 72 hours (%) | 144 hours (%) |

| Glutamate | 35 | 25 | 21 |

| Alanine | 30 | 45 | 50 |

| Proline | 15 | 20 | 28 |

| Aspartate | 10 | 5 | <5 |

| Other | 10 | 5 | <5 |

This table illustrates the transfer of the nitrogen atom, a key feature of using ¹⁵N-labeled tracers.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Metabolic fate of L-Glutamic acid-¹³C₅,¹⁵N.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ckisotopes.com [ckisotopes.com]

- 4. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Astrocyte metabolism of [15N]glutamine: implications for the glutamine-glutamate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Understanding the Mass Shift of L-Glutamic acid-13C5,15N in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of L-Glutamic acid labeled with five Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope as an internal standard in mass spectrometry (MS). The use of stable isotope-labeled standards is a gold-standard methodology for accurate and robust quantification in complex biological matrices.[1] By introducing a predictable mass shift, these standards allow for precise differentiation and measurement of endogenous analytes.

Core Principles of Isotopic Labeling and Mass Shift

Stable isotope labeling is a technique used to track molecules through chemical reactions or biological pathways.[2] It involves replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes, such as ¹³C for ¹²C, ¹⁵N for ¹⁴N, or Deuterium (²H) for ¹H.[3][4] While chemically identical to their "light" counterparts, the labeled molecules have a greater mass.[4]

A mass spectrometer separates ions based on their mass-to-charge ratio (m/z), enabling the distinct detection of the light (endogenous) and heavy (labeled) forms of the analyte.[1] The difference in mass between the isotopically labeled molecule and its unlabeled form is known as the mass shift .

For L-Glutamic acid-13C5,15N, the mass shift is generated by the incorporation of:

-

Five ¹³C atoms: Each ¹³C atom adds approximately 1 Dalton (Da) of mass compared to the naturally abundant ¹²C atom.

-

One ¹⁵N atom: The ¹⁵N atom adds approximately 1 Da of mass compared to the naturally abundant ¹⁴N atom.

This results in a total nominal mass shift of +6 Da (M+6) for the fully labeled molecule compared to the unlabeled L-Glutamic acid.[5] This significant mass difference allows for clear separation and quantification, even in complex samples, minimizing cross-talk between the analyte and the standard.

Quantitative Data Summary

The precise monoisotopic mass and average molecular weight are critical for configuring mass spectrometry instrumentation and for data analysis. The table below summarizes these key quantitative properties for both unlabeled and labeled L-Glutamic acid.

| Property | Unlabeled L-Glutamic Acid | This compound | Data Source(s) |

| Molecular Formula | C₅H₉NO₄ | ¹³C₅H₉¹⁵NO₄ | [6][7] |

| Monoisotopic Mass | 147.0532 Da | ~153.0670 Da (Calculated) | [6] |

| Average Molecular Weight | 147.13 g/mol | 153.09 g/mol | [5][8][9] |

| Nominal Mass Shift | N/A | +6 Da | [5] |

Note: The monoisotopic mass for the labeled compound is calculated based on the mass difference of the constituent isotopes. The average molecular weight is sourced from vendor and database information.

Visualization of the Mass Shift Principle

The following diagram illustrates how the mass shift between the unlabeled ("light") and labeled ("heavy") L-Glutamic acid is observed in a mass spectrum. The protonated molecules, [M+H]⁺, are detected at distinct m/z values.

References

- 1. benchchem.com [benchchem.com]

- 2. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]

- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 4. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 5. L -Glutamic acid-13C5,15N 13C 98atom , 15N 98atom , 95 CP 202468-31-3 [sigmaaldrich.com]

- 6. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. anexib.com [anexib.com]

- 8. L-谷氨酸 FCC | Sigma-Aldrich [sigmaaldrich.com]

- 9. L-Glutamic acid (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-554-H-0.25 [isotope.com]

A Technical Guide to L-Glutamic Acid-¹³C₅,¹⁵N: Suppliers, Purity, and Applications

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is crucial for a variety of applications, from metabolic studies to advanced analytical techniques. This guide provides an in-depth overview of L-Glutamic acid-¹³C₅,¹⁵N, a stable isotope-labeled version of the key neurotransmitter and metabolite, L-glutamic acid. This document details available suppliers, their product specifications, and insights into its applications.

Supplier and Purity Comparison

The selection of a suitable supplier for L-Glutamic acid-¹³C₅,¹⁵N is a critical first step in any research endeavor. The table below summarizes the offerings from several prominent suppliers, focusing on key quantitative data such as isotopic enrichment and chemical purity to facilitate a direct comparison.

| Supplier | Product Name | CAS Number | Isotopic Enrichment | Chemical Purity | Additional Notes |

| Sigma-Aldrich | L-Glutamic acid-¹³C₅,¹⁵N | 202468-31-3 | 98 atom % ¹³C, 98 atom % ¹⁵N | 95% (CP) | Suitable for bio NMR.[1][2][3] |

| Cambridge Isotope Laboratories | L-Glutamic acid (¹³C₅, 99%; ¹⁵N, 99%) | N/A | 99% ¹³C, 99% ¹⁵N | 98% | Applications in metabolism, metabolomics, and proteomics.[4][5] |

| Cambridge Isotope Laboratories | L-Glutamic acid (¹³C₅, 97-99%; D₅, 97-99%; ¹⁵N, 97-99%) | 1420815-74-2 (Labeled) | 97-99% ¹³C, 97-99% D, 97-99% ¹⁵N | 98% | Also deuterated; suitable for biomolecular NMR, clinical MS, metabolism, metabolomics, and proteomics.[6] |

| ANEXIB Chemicals | L-Glutamic Acid-¹³C₅,¹⁵N | 1202063-56-6 | >99% | >99% | |

| Santa Cruz Biotechnology | L-Glutamic Acid-¹³C₅,¹⁵N | 202468-31-3 | Not specified | Not specified | Biochemical for proteomics research.[7] |

| MedChemExpress | L-Glutamic acid-¹³C₅,¹⁵N | 202468-31-3 | Not specified | Not specified | Labeled L-Glutamic acid.[8] |

It is important to note that some suppliers offer variations of the labeled compound, such as the deuterated form from Cambridge Isotope Laboratories, which may be advantageous for specific experimental designs.[6] Researchers should consult the respective supplier's certificate of analysis for lot-specific purity information.

Experimental Applications and Methodologies

L-Glutamic acid-¹³C₅,¹⁵N serves as a tracer in a multitude of experimental contexts. Its primary utility lies in its ability to be distinguished from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the precise tracking and quantification of glutamic acid metabolism and its role in various biological processes.

While detailed, step-by-step experimental protocols are often specific to the research question and instrumentation, the general workflow for utilizing L-Glutamic acid-¹³C₅,¹⁵N in a typical metabolic labeling study is outlined below.

General Workflow for in vitro Metabolic Labeling

The following diagram illustrates a generalized workflow for a cell-based metabolic labeling experiment using L-Glutamic acid-¹³C₅,¹⁵N.

References

- 1. L -Glutamic acid-13C5,15N 13C 98atom , 15N 98atom , 95 CP 202468-31-3 [sigmaaldrich.com]

- 2. Sigma Aldrich Fine Chemicals Biosciences L-Glutamic acid-13C5,15N 98 atom | Fisher Scientific [fishersci.com]

- 3. Sigma Aldrich Fine Chemicals Biosciences this compound 98 atom | Fisher Scientific [fishersci.com]

- 4. L-Glutamic acid (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-554-H-0.5 [isotope.com]

- 5. Cambridge Isotope Laboratories L-GLUTAMIC ACID (13C5, 99%; 15N, 99%), 0.25 | Fisher Scientific [fishersci.com]

- 6. L-Glutamic acid (¹³Câ , 97-99%; Dâ , 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6804-0.25 [isotope.com]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

Commercial Availability and Technical Applications of L-Glutamic acid-13C5,15N: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and applications of L-Glutamic acid-13C5,15N, a stable isotope-labeled compound crucial for advanced research in metabolomics, neuroscience, and drug development. This document details the product specifications from various suppliers, outlines experimental protocols for its use in key analytical techniques, and visualizes its role in significant biological pathways.

Commercial Availability and Product Specifications

This compound is available from several reputable suppliers of stable isotope-labeled compounds. The quality and specifications of the product can vary between suppliers, making it essential for researchers to select the appropriate product for their specific experimental needs. The following tables summarize the key quantitative data from prominent commercial sources.

| Supplier | Catalog Number | Isotopic Enrichment (¹³C) | Isotopic Enrichment (¹⁵N) | Chemical Purity | Molecular Weight ( g/mol ) | Form |

| Sigma-Aldrich | 607851 | ≥98 atom % | ≥98 atom % | ≥95% (CP) | 153.09 | Solid |

| Cambridge Isotope Laboratories, Inc. | CNLM-554-H | ≥99 atom % | ≥99 atom % | ≥98% | 153.09 | Solid |

| Cambridge Isotope Laboratories, Inc. | CDNLM-6804 | 97-99 atom % | 97-99 atom % | ≥98% | 158.12 (also contains D5) | Solid |

| ChemScene | CS-0374564 | Not Specified | Not Specified | ≥98% | 153.09 | Solid |

Table 1: Commercial Supplier Specifications for this compound. [1][2][3][4][5][6][7]

| Supplier | Storage Conditions | Available Quantities | Additional Notes |

| Sigma-Aldrich | Room temperature | 250 mg, 1 g | Also available in a deuterated form (d5). |

| Cambridge Isotope Laboratories, Inc. | Room temperature, away from light and moisture | 0.25 g, 0.5 g | Also offer Fmoc-protected versions for peptide synthesis.[8][9] |

| ChemScene | 4°C | Not specified |

Table 2: Additional Commercial Information for this compound.

Experimental Protocols and Applications

This compound is a powerful tool for tracing the metabolic fate of glutamate (B1630785) in various biological systems. Its primary applications are in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) based techniques, such as Stable Isotope Resolved Metabolomics (SIRM).

Sample Preparation for Mass Spectrometry (LC-MS) based Metabolomics

The following is a generalized protocol for the extraction of intracellular metabolites from cultured cells for analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol is adapted from methodologies used for similar stable isotope-labeled amino acids.[10]

Materials:

-

Cultured cells

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) (LC-MS grade), chilled to -80°C

-

Water (LC-MS grade), ice-cold

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >14,000 rpm

-

Vacuum concentrator (e.g., SpeedVac)

Protocol:

-

Cell Culture and Labeling: Culture cells in a medium containing this compound for a sufficient duration to achieve isotopic steady-state. The optimal concentration and labeling time should be determined empirically for each cell line and experimental condition.

-

Metabolism Quenching and Cell Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glutamate.

-

Add a small volume of ice-cold 80% methanol to the culture dish to quench metabolic activity.

-

Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

-

Metabolite Extraction:

-

Vortex the cell lysate vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet proteins and cell debris.

-

-

Supernatant Collection and Drying:

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

Dry the supernatant using a vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of LC-MS grade water or a solvent compatible with the initial mobile phase).

-

Vortex briefly and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

For NMR-based studies, sample preparation is critical to obtain high-quality spectra. The following is a general workflow for preparing protein samples uniformly labeled with ¹³C and ¹⁵N for structural and dynamic studies.

Workflow for Uniform ¹³C, ¹⁵N Labeling of Proteins for NMR:

Caption: General workflow for producing uniformly ¹³C, ¹⁵N-labeled protein for NMR analysis.

Biological Signaling and Metabolic Pathways

L-Glutamic acid is a central molecule in cellular metabolism and neurotransmission. The use of this compound allows for the precise tracing of its involvement in these critical pathways.

Glutamatergic Synapse

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system. The following diagram illustrates the key events at a glutamatergic synapse.

Caption: The Glutamate-Glutamine Cycle at the Synapse.

Glutamine Metabolism and Anaplerosis

This compound is extensively used to study glutamine metabolism and its anaplerotic contribution to the tricarboxylic acid (TCA) cycle, which is crucial for cellular bioenergetics and biosynthesis, particularly in cancer cells.[11][12][13][14]

Caption: Tracing L-Glutamic acid-¹³C₅,¹⁵N through Glutamine Metabolism and the TCA Cycle.

Applications in Drug Development and Disease Research

The ability to trace glutamate metabolism is particularly valuable in the study of diseases characterized by metabolic dysregulation, such as cancer and neurodegenerative disorders.[15][16][17][18]

-

Oncology: Cancer cells often exhibit a high dependency on glutamine for proliferation and survival. This compound can be used to screen and evaluate the efficacy of drugs that target glutamine metabolism.[19]

-

Neurodegenerative Diseases: Glutamate excitotoxicity is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Stable isotope tracing can help elucidate the mechanisms of glutamate dysregulation and identify potential therapeutic targets.[16][17]

-

Pharmacokinetics: Labeled amino acids are used as internal standards in mass spectrometry-based assays for the accurate quantification of drug candidates and their metabolites in biological fluids.

This technical guide provides a foundational understanding of the commercial availability and diverse applications of this compound. For specific experimental designs, researchers are encouraged to consult the detailed technical documentation provided by the suppliers and relevant scientific literature.

References

- 1. L -Glutamic acid-13C5,15N 13C 98atom , 15N 98atom , 95 CP 202468-31-3 [sigmaaldrich.com]

- 2. L-Glutamic acid (¹³Câ , 97-99%; Dâ , 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6804-0.25 [isotope.com]

- 3. L-Glutamic acid (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-554-H-0.5 [isotope.com]

- 4. chemscene.com [chemscene.com]

- 5. L-Glutamic acid (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-554-H-0.25 [isotope.com]

- 6. L -Glutamic acid-13C5,15N 13C 98atom , 15N 98atom , 95 CP 202468-31-3 [sigmaaldrich.com]

- 7. Cambridge Isotope Laboratories L-GLUTAMIC ACID (13C5, 99%; 15N, 99%), 0.25 | Fisher Scientific [fishersci.com]

- 8. L-Glutamic acid-ð-Fmoc, γ-ð¡-butyl ester (¹³Câ , 99%; ¹âµN, 99%) CP 96% - Cambridge Isotope Laboratories, CNLM-4753-H-0.1 [isotope.com]

- 9. L-Glutamic acid-ð-Fmoc, γ-ð¡-butyl ester (¹³Câ , 99%; ¹âµN, 99%) CP 96% | CNLM-4753-H-1 [isotope.com]

- 10. benchchem.com [benchchem.com]

- 11. Pathway metabolite ratios reveal distinctive glutamine metabolism in a subset of proliferating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? [frontiersin.org]

- 17. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of Glutamate Transporters in Neurodegenerative Diseases and Potential Opportunities for Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Pleiotropic Effects of Glutamine Metabolism in Cancer [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling and Application of L-Glutamic Acid-¹³C₅,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety protocols, handling procedures, and core applications of L-Glutamic acid-¹³C₅,¹⁵N. This isotopically labeled compound is a powerful tool in metabolic research, quantitative proteomics, and drug development, enabling precise tracking and quantification of metabolic pathways. Adherence to the safety and handling guidelines outlined herein is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.

Chemical and Physical Properties

L-Glutamic acid-¹³C₅,¹⁵N is a stable, non-radioactive isotopologue of the non-essential amino acid L-glutamic acid. The replacement of five carbon atoms with Carbon-13 and one nitrogen atom with Nitrogen-15 allows for its differentiation from the endogenous, unlabeled form by mass spectrometry and NMR spectroscopy.

| Property | Value | Reference |

| Chemical Formula | ¹³C₅H₉¹⁵NO₄ | |

| Molecular Weight | 153.09 g/mol | |

| Appearance | Solid | |

| Melting Point | 205 °C (decomposes) | |

| Storage Temperature | Room temperature, away from light and moisture | [1] |

| Isotopic Purity | Typically ≥98 atom % ¹³C and ≥98 atom % ¹⁵N |

Safety and Handling

While L-Glutamic acid-¹³C₅,¹⁵N is not classified as a hazardous substance, it is imperative to handle it in accordance with good industrial hygiene and safety practices.[2]

Hazard Identification

-

Potential Health Effects: May be harmful if inhaled, ingested, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[3]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[2]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling L-Glutamic acid-¹³C₅,¹⁵N:

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. |

| Respiratory Protection | A NIOSH-approved respirator is recommended when working with large quantities or in poorly ventilated areas to avoid dust inhalation. |

Handling and Storage

-

Handling: Avoid creating dust.[3] Handle in a well-ventilated area, preferably in a fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry and cool place.[1] Protect from light and moisture.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[3] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3] |

Accidental Release Measures

-

Spill Cleanup: Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.[3]

-

Environmental Precautions: Do not let the product enter drains.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Hazardous Combustion Products: Carbon oxides and nitrogen oxides.[3]

Experimental Applications and Protocols

L-Glutamic acid-¹³C₅,¹⁵N is a versatile tool used as a tracer to elucidate metabolic pathways and quantify changes in protein expression.[3][4]

Metabolic Flux Analysis

Stable isotope tracing with L-Glutamic acid-¹³C₅,¹⁵N allows researchers to track the metabolic fate of glutamine's carbon and nitrogen atoms through various biochemical pathways, such as the Krebs cycle.[5][6]

-

Cell Culture: Culture cells in a medium containing L-Glutamic acid-¹³C₅,¹⁵N for a specified period to allow for cellular uptake and incorporation into metabolites.

-

Metabolite Extraction:

-

Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.

-

Centrifuge the cell lysate to pellet the protein and collect the supernatant containing the metabolites.

-

-

Sample Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the isotopic enrichment in downstream metabolites.[5]

-

Data Analysis: Correct the raw mass spectrometry data for the natural abundance of isotopes and use specialized software to calculate metabolic flux rates.[7]

Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the accurate quantification of protein abundance between different cell populations.[8][9] L-Glutamic acid-¹³C₅,¹⁵N can be used in SILAC experiments, particularly when studying glutamine metabolism in conjunction with protein expression.

-

Cell Culture and Labeling: Grow two populations of cells in parallel. One population is cultured in a "light" medium containing unlabeled L-glutamic acid, while the other is cultured in a "heavy" medium where the standard L-glutamic acid is replaced with L-Glutamic acid-¹³C₅,¹⁵N.[9] Ensure complete incorporation of the labeled amino acid by passaging the cells for at least five generations.[9]

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

-

Cell Lysis and Protein Mixing: Lyse the cells from both populations and combine equal amounts of protein from the "light" and "heavy" lysates.[7]

-

Protein Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

-

Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.[9]

Use as an Internal Standard

L-Glutamic acid-¹³C₅,¹⁵N is an excellent internal standard for the quantification of unlabeled L-glutamic acid in biological samples by mass spectrometry.[3] Its chemical and physical properties are nearly identical to the endogenous compound, but its distinct mass allows for accurate and precise quantification.

Signaling Pathways and Logical Relationships

The metabolic fate of L-glutamic acid is central to many cellular processes. The following diagram illustrates the entry of glutamine-derived carbon into the Krebs cycle.

This guide provides a foundational understanding of the safe handling and diverse applications of L-Glutamic acid-¹³C₅,¹⁵N. For specific experimental designs and advanced applications, consulting peer-reviewed literature is highly recommended.

References

- 1. L-Glutamic acid (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-554-H-0.25 [isotope.com]

- 2. Biosynthetic preparation of L-[13C]- and [15N]glutamate by Brevibacterium flavum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. spectra2000.it [spectra2000.it]

- 9. benchchem.com [benchchem.com]

- 10. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]

An In-depth Technical Guide to the Isotopic Enrichment of L-Glutamic Acid-¹³C₅,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid, a cornerstone of cellular metabolism, serves as a pivotal neurotransmitter and a fundamental building block for proteins and other essential biomolecules. The ability to trace the metabolic fate of glutamic acid within complex biological systems is crucial for advancing our understanding of physiology and pathology, particularly in fields like oncology, neurobiology, and drug development.[1][2] Isotopically labeled L-Glutamic acid, specifically the fully labeled L-Glutamic acid-¹³C₅,¹⁵N, provides a powerful tool for these investigations. By replacing the naturally abundant ¹²C and ¹⁴N atoms with the stable heavy isotopes ¹³C and ¹⁵N, this molecule becomes a distinct tracer that can be unambiguously tracked using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This guide provides a comprehensive overview of the production, analysis, and application of L-Glutamic acid-¹³C₅,¹⁵N, offering detailed protocols and data for researchers in the field.

Production and Enrichment of L-Glutamic Acid-¹³C₅,¹⁵N

The generation of highly enriched L-Glutamic acid-¹³C₅,¹⁵N can be achieved through two primary methodologies: microbial fermentation and enzymatic synthesis. Each method offers distinct advantages regarding yield, purity, and scalability.

Microbial Fermentation

Microbial fermentation is a widely used method for the large-scale production of amino acids. Corynebacterium glutamicum is a key microorganism employed for L-glutamic acid production.[5][6] By cultivating this bacterium in a medium containing ¹³C-labeled glucose as the sole carbon source and ¹⁵N-labeled ammonium (B1175870) salts as the nitrogen source, the organism will synthesize L-glutamic acid fully labeled with the stable isotopes.

Experimental Protocol: Microbial Production of L-Glutamic Acid-¹³C₅,¹⁵N

-

Inoculum Preparation: A stock culture of Corynebacterium glutamicum is used to inoculate a seed culture medium and incubated until a sufficient cell density is reached.[5]

-

Fermentation Medium: A defined fermentation medium is prepared containing ¹³C-glucose (e.g., 50 g/L), ¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄ (e.g., 8 g/L urea (B33335) equivalent), and essential minerals and biotin (B1667282).[5] The pH of the medium is adjusted to 7.0.[5]

-

Fermentation: The production medium is inoculated with the seed culture and incubated at 30°C with agitation (e.g., 120 rpm) for 48-72 hours.[5] Overproduction of glutamate (B1630785) can be induced by methods such as biotin limitation or the addition of penicillin.

-

Harvesting and Purification: After fermentation, the bacterial cells are removed by centrifugation. The L-Glutamic acid-¹³C₅,¹⁵N is then purified from the supernatant. This can be achieved by crystallization at the isoelectric point (pH 3.2).[7]

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and controlled method for producing isotopically labeled L-glutamic acid.[8][9] This approach typically involves the reductive amination of α-ketoglutarate using glutamate dehydrogenase (GDH).[8] To ensure the continuous supply of the cofactor NADH, a regeneration system, such as the use of glucose dehydrogenase (GlcDH), is often coupled to the reaction.[8]

Experimental Protocol: Enzymatic Synthesis of L-[¹⁵N]-Glutamic Acid

This protocol can be adapted for ¹³C labeling by using ¹³C₅-α-ketoglutarate.

-

Reaction Mixture Preparation: A solution is prepared containing α-ketoglutarate (e.g., 8 mmol), [¹⁵N]ammonium chloride (~99 atom % ¹⁵N, e.g., 8 mmol), and glucose (e.g., 40 mmol) in bidistilled water at 30°C.[8] The pH is adjusted to 8.0 with 1 N NaOH.[8]

-

Enzyme Addition: NADH (e.g., 0.5 mmol), Glutamate Dehydrogenase (GDH, e.g., 100 U), and Glucose Dehydrogenase (GlcDH, e.g., 110 U) are added to the reaction mixture.[8]

-

Reaction and Monitoring: The reaction proceeds at 30°C. The formation of gluconic acid as a byproduct of NADH regeneration causes a decrease in pH, which is monitored and periodically adjusted back to 8.0-8.2 with NaOH.[8] The reaction is complete when the pH stabilizes.[8]

-

Product Isolation: The reaction is terminated by heating the mixture to 85°C to denature the enzymes.[8] After cooling and removing the precipitated proteins by filtration or centrifugation, the L-[¹⁵N]-Glutamic acid is isolated from the solution, often by crystallization.[8] The product can be further purified by recrystallization from water.[8]

Quantitative Data on L-Glutamic Acid Enrichment

The efficiency of isotopic labeling is a critical parameter for metabolic tracer studies. The following table summarizes typical quantitative data for the production of isotopically labeled L-Glutamic acid.

| Production Method | Isotopic Precursor(s) | Reported Yield | Isotopic Enrichment | Chemical Purity | Reference(s) |

| Microbial Fermentation (C. glutamicum) | ¹³C-Glucose, ¹⁵N-Ammonium Salts | 16-40 g/L (unlabeled) | >98% (achievable) | High | [5][10] |

| Enzymatic Synthesis | ¹⁵N-Ammonium Chloride, α-ketoglutarate | 70% | >99% | High | [8] |

| Commercial Suppliers | Varies (typically synthesis) | N/A | 98-99 atom % ¹³C, 98-99 atom % ¹⁵N | ≥95% | [11] |

Analytical Techniques for Determining Isotopic Enrichment

The accurate determination of isotopic enrichment is paramount for the interpretation of tracer experiments. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical techniques employed for this purpose.

-

Mass Spectrometry (MS): Coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS can precisely determine the mass-to-charge ratio of metabolites. The mass shift introduced by the heavy isotopes allows for the quantification of the labeled fraction.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to determine the position-specific incorporation of isotopes. For instance, ¹³C NMR can be used to quantify ¹⁵N enrichment through the observation of ¹J(¹⁵N-¹³C) coupling constants.[8]

Applications in Research and Drug Development

L-Glutamic acid-¹³C₅,¹⁵N is a versatile tool with broad applications in understanding cellular metabolism and its dysregulation in disease.

Metabolic Flux Analysis

One of the primary applications is in metabolic flux analysis, particularly for tracing the entry and fate of glutamine and glutamate in the tricarboxylic acid (TCA) cycle.[1][12] Glutamine is first converted to glutamate, which then enters the TCA cycle as α-ketoglutarate. By tracking the distribution of ¹³C atoms in TCA cycle intermediates, researchers can elucidate the oxidative and reductive metabolism of glutamine, which is often reprogrammed in cancer cells.[1][12]

Metabolic Fate of L-Glutamic Acid-¹³C₅,¹⁵N in the TCA Cycle

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Production of L-glutamic Acid with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. ckisotopes.com [ckisotopes.com]

- 12. Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in B-cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Cellular Dynamics: An In-depth Technical Guide to the Applications of 13C and 15N Labeled Amino Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling of amino acids with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) has become an indispensable tool in modern biological and medical research.[1][2][3] These non-radioactive isotopes serve as molecular tracers, enabling the precise tracking and quantification of proteins and metabolites within the complex and dynamic environment of the cell.[2][4] By replacing naturally abundant ¹²C and ¹⁴N atoms with their heavier counterparts, researchers can distinguish and measure molecules based on mass without altering their chemical properties or biological function.[2] This allows for a quantitative lens into the intricate processes of cellular metabolism, protein expression, and drug-target interactions.[1][2]

This technical guide provides a comprehensive overview of the core applications of ¹³C and ¹⁵N labeled amino acids, with a focus on quantitative proteomics, metabolic flux analysis, protein turnover studies, and their applications in drug discovery. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to equip researchers with the knowledge to effectively leverage these powerful techniques.

Core Applications: A Comparative Overview

The choice between ¹³C and ¹⁵N labeling, or a combination of both, is dictated by the specific research question and the analytical technique employed, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

| Application | Primary Isotope(s) | Key Technique | Core Purpose |

| Quantitative Proteomics | ¹³C, ¹⁵N (often combined) | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | To accurately quantify differences in protein abundance between different cell populations (e.g., treated vs. untreated).[6][7][8] |

| Metabolic Flux Analysis | ¹³C | ¹³C-MFA (Metabolic Flux Analysis) | To trace the flow of carbon through metabolic pathways (e.g., glycolysis, TCA cycle) and quantify reaction rates (fluxes).[9][10][11] |

| Protein Turnover Studies | ¹⁵N | Metabolic Labeling Pulse-Chase | To measure the rates of protein synthesis and degradation, providing insights into protein homeostasis.[12][13][14][15] |

| Drug Target Engagement | ¹³C, ¹⁵N | CETSA (Cellular Thermal Shift Assay) combined with SILAC | To confirm that a drug binds to its intended protein target within a live cell by measuring changes in protein thermal stability.[16][17][18] |

| Structural Biology | ¹³C, ¹⁵N | NMR (Nuclear Magnetic Resonance) Spectroscopy | To determine the three-dimensional structure and dynamics of proteins in solution.[1] |

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling technique for accurate protein quantification.[7][8] The principle is to grow two cell populations in culture media that are identical except for one key difference: one medium contains the natural "light" amino acids, while the other contains "heavy" amino acids labeled with ¹³C and/or ¹⁵N (typically Arginine and Lysine).[7][19] After a number of cell divisions, the heavy amino acids are fully incorporated into the proteome.[19] The cell populations can then be subjected to different experimental conditions, mixed together at an early stage (e.g., right after lysis), and analyzed by mass spectrometry.[2] Because heavy and light peptides are chemically identical, they co-elute, but are distinguishable by their mass difference. The ratio of their signal intensities in the mass spectrometer provides a highly accurate measure of their relative abundance.[18]

Mandatory Visualization: SILAC Experimental Workflow

Experimental Protocol: 2-plex SILAC

This protocol outlines the key steps for a standard SILAC experiment comparing a control and a treated cell population.

-

Media Preparation: Prepare SILAC-specific cell culture media (e.g., DMEM for SILAC) lacking natural L-arginine and L-lysine. Supplement one batch with "light" L-arginine (Arg-0) and L-lysine (Lys-0) and the other with "heavy" L-arginine (e.g., ¹³C₆-Arg, Arg-6) and L-lysine (e.g., ¹³C₆,¹⁵N₂-Lys, Lys-8).[19]

-

Cell Adaptation: Culture the two cell populations separately in the "light" and "heavy" media for at least five to six cell doublings to ensure near-complete (>97%) incorporation of the labeled amino acids.[2][19]

-

Experimental Treatment: Once fully labeled, apply the experimental treatment (e.g., drug administration) to the "heavy" labeled cells and the vehicle/control treatment to the "light" labeled cells.

-

Cell Harvesting and Lysis: Harvest both cell populations, wash with PBS, and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate (e.g., using a BCA assay). Combine equal amounts of protein from the "light" and "heavy" lysates.[20]

-

Protein Digestion: Digest the combined protein mixture into peptides, typically using an in-solution or in-gel digestion protocol with trypsin. Trypsin cleaves after arginine and lysine, ensuring that most resulting peptides (except the C-terminal one) will contain a label.[7]

-

Peptide Fractionation (Optional): For complex proteomes, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity before MS analysis.[2]

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" peptides.

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of heavy to light (H/L) peptide pairs. These ratios are then used to calculate the relative abundance of the corresponding proteins.[19]

Data Presentation: SILAC Quantitative Data

The results of a SILAC experiment are typically presented in a table listing the identified proteins and their quantified abundance ratios.

| Protein ID (UniProt) | Gene Name | H/L Ratio | log₂(H/L Ratio) | Number of Peptides Quantified | p-value | Regulation (in Heavy) |

| P04637 | TP53 | 2.54 | 1.34 | 12 | 0.001 | Upregulated |

| P60709 | ACTB | 1.02 | 0.03 | 25 | 0.950 | Unchanged |

| P08238 | HSP90B1 | 0.45 | -1.15 | 18 | 0.005 | Downregulated |

| Q06830 | VIM | 3.10 | 1.63 | 15 | <0.001 | Upregulated |

| P14618 | HNRNPA1 | 0.98 | -0.03 | 21 | 0.910 | Unchanged |

| (This is a representative data table. Actual results will vary based on the experiment.) |

Metabolic Flux Analysis (MFA)

¹³C-MFA is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[9][10] It involves culturing cells with a specifically ¹³C-labeled substrate, such as [U-¹³C₆]glucose or [1,2-¹³C₂]glucose.[9][10] As cells metabolize this tracer, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of key metabolites—often protein-bound amino acids analyzed by Gas Chromatography-Mass Spectrometry (GC-MS)—researchers can reconstruct the flow of carbon through the metabolic network.[9][21]